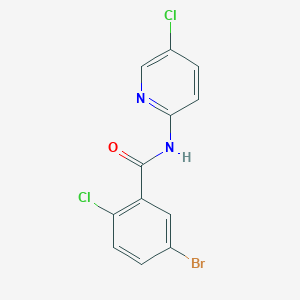![molecular formula C18H20N2O3 B5730378 N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)
N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide inhibits the activity of NAE by binding to the catalytic cysteine residue of the enzyme. This results in the formation of a covalent bond between N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide and the enzyme, which prevents the activation of NEDD8. As a result, the accumulation of NEDD8-conjugated proteins leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. In addition, N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide in lab experiments. It is a potent inhibitor, which can lead to off-target effects. In addition, its effects on normal cells have not been extensively studied.
Orientations Futures
There are several future directions for the study of N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide. One potential direction is the development of combination therapies that include N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide and other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is the study of N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide in combination with immunotherapy. In addition, the development of more potent and selective NAE inhibitors is an area of active research.
Méthodes De Synthèse
The synthesis of N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide involves several steps. The first step is the reaction between 3-methoxybenzoic acid and isopropylamine to form N-isopropyl-3-methoxybenzamide. The second step involves the reaction between N-isopropyl-3-methoxybenzamide and thionyl chloride to form N-isopropyl-3-methoxybenzamide chloride. The third step involves the reaction between N-isopropyl-3-methoxybenzamide chloride and 2-aminobenzamide to form N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide (N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide).
Applications De Recherche Scientifique
N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is responsible for the activation of the NEDD8 protein. NEDD8 is involved in the regulation of several cellular processes, including cell cycle progression, DNA damage response, and apoptosis. Inhibition of NAE activity by N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide leads to the accumulation of NEDD8-conjugated proteins, which results in cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)19-18(22)15-9-4-5-10-16(15)20-17(21)13-7-6-8-14(11-13)23-3/h4-12H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTWIEYXZDLIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7168976 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)



![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)


